molecular formula C22H19FN2O3S2 B2460113 N-(2,4-dimethylphenyl)-7-fluoro-4-(thiophen-3-ylmethyl)-4H-benzo[b][1,4]thiazine-2-carboxamide 1,1-dioxide CAS No. 2034512-27-9

N-(2,4-dimethylphenyl)-7-fluoro-4-(thiophen-3-ylmethyl)-4H-benzo[b][1,4]thiazine-2-carboxamide 1,1-dioxide

Cat. No.: B2460113
CAS No.: 2034512-27-9
M. Wt: 442.52
InChI Key: XVTOTUZENZQGBW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a benzo[b][1,4]thiazine ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and rings. The thiophene and benzo[b][1,4]thiazine rings are likely to contribute to the rigidity of the molecule, while the carboxamide group could be involved in hydrogen bonding .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure : The synthesis of related compounds such as N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides has been documented, highlighting the importance of intramolecular hydrogen bonds and their impact on molecular stability and conformation (Siddiqui et al., 2008). These structural insights are crucial for understanding how modifications in the molecule can influence its physical and chemical properties.

Electrochromic Properties : Aromatic polyamides containing similar moieties have been synthesized, showcasing good solubility and thermal stability, which are essential for their application in electronic devices (Liou & Chang, 2008). This research underscores the potential of such compounds in the development of new materials with specific electrochromic properties.

Biological Activity

Anticancer Agents : The synthesis of benzothiazole acylhydrazones, structurally related to the compound , has been explored for their anticancer activity. These studies reveal the potential of benzothiazole derivatives as therapeutic agents against various cancer cell lines (Osmaniye et al., 2018).

Antioxidant Studies : Novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been synthesized and evaluated for their antioxidant activities, highlighting the potential of these compounds in oxidative stress-related conditions (Ahmad et al., 2012).

Antimicrobial Activity : The synthesis and antimicrobial evaluation of various benzothiazine derivatives demonstrate their potential as antibacterial and antifungal agents. This research indicates the broad spectrum of biological activities that such compounds can exhibit (Patel & Patel, 2010).

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-7-fluoro-1,1-dioxo-4-(thiophen-3-ylmethyl)-1λ6,4-benzothiazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S2/c1-14-3-5-18(15(2)9-14)24-22(26)21-12-25(11-16-7-8-29-13-16)19-6-4-17(23)10-20(19)30(21,27)28/h3-10,12-13H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTOTUZENZQGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN(C3=C(S2(=O)=O)C=C(C=C3)F)CC4=CSC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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